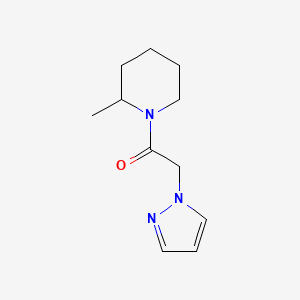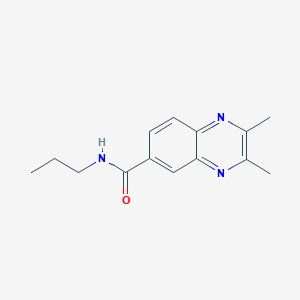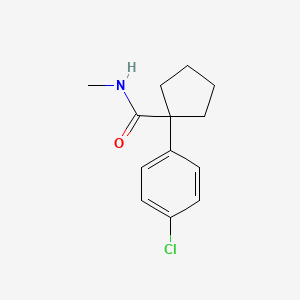
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this receptor, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone can reduce the activity of glutamate, an excitatory neurotransmitter that is involved in many neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine and other neurotransmitters in the brain, which can help to reduce the symptoms of addiction and other neurological disorders. Additionally, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been shown to reduce inflammation and oxidative stress in the brain, which can help to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other neurotransmitter systems. However, one of the limitations of using 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone is its relatively low potency, which can make it difficult to achieve complete blockade of the mGluR5 receptor.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone. One area of interest is its potential use in the treatment of addiction, anxiety, and depression. Additionally, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone may have applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone and to develop more potent and selective compounds that can be used in clinical settings.
Synthesemethoden
The synthesis of 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone involves the reaction of 2-methylpiperidine with 2-bromo-1-(pyrazol-1-yl)ethanone in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been studied extensively in scientific research due to its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease, Huntington's disease, and epilepsy. Additionally, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-10-5-2-3-8-14(10)11(15)9-13-7-4-6-12-13/h4,6-7,10H,2-3,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZPAKBYDTTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
